2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
Introduction to Thieno[3,2-d]pyrimidine Scaffold in Medicinal Chemistry
Structural Significance of Thieno[3,2-d]pyrimidine Core in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system comprising a thiophene ring fused with a pyrimidine ring at the 3,2-d position. This architecture confers several advantages:
- Bioisosteric Mimicry : The scaffold serves as a bioisostere for purines and quinazolines, enabling interactions with ATP-binding pockets of kinases and other nucleotide-binding proteins.
- Planar Geometry : The fused ring system adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in target proteins.
- Hydrogen-Bonding Capacity : Nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, critical for binding to kinase hinge regions.
Recent studies demonstrate its utility in targeting kinases such as ATR (ataxia-telangiectasia mutated and Rad3-related) and PI3Kδ (phosphoinositide 3-kinase delta). For example, compound 34 from Duan et al. (2023) showed an ATR IC~50~ of 1.5 nM, attributed to optimal fit within the kinase’s hydrophobic cleft. Similarly, bifunctional PI3Kδ-BET inhibitors based on this scaffold exhibited synergistic antiproliferative effects in lymphoma models.
Table 1: Key Thieno[3,2-d]pyrimidine Derivatives and Target Affinities
Rationale for Functionalization at C2 Sulfanyl Acetamide Position
Functionalization at the C2 position of the thieno[3,2-d]pyrimidine core is a strategic approach to modulate pharmacokinetic and pharmacodynamic properties. The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide exemplifies this rationale:
Sulfanyl Linker Optimization
- Enhanced Solubility : The sulfanyl (-S-) group introduces polarity while maintaining metabolic stability. Comparative studies show that sulfanyl derivatives exhibit improved aqueous solubility over alkyl or aryl ethers.
- Conformational Flexibility : The sulfur atom’s larger atomic radius allows rotational freedom, enabling optimal positioning of the acetamide side chain within target binding sites.
Acetamide Side Chain Design
- Hydrogen-Bond Donor/Acceptor : The acetamide’s carbonyl oxygen and NH groups participate in hydrogen bonding with residues such as Asp or Glu in kinase active sites.
- 4-Fluorobenzyl Substitution : The 4-fluorophenyl group enhances lipophilicity and confers selectivity via steric and electronic effects. Fluorine’s electronegativity may engage in dipole interactions or block metabolic oxidation.
Table 2: Impact of C2 Modifications on Thieno[3,2-d]pyrimidine Derivatives
Substituent Effects at N3 and C4
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S2/c1-2-3-9-23-18(25)17-15(8-10-26-17)22-19(23)27-12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKDZBJRXQQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl group, the fluorophenyl group, and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to thienopyrimidines exhibit significant anticancer properties. For instance, derivatives of thienopyrimidine have been shown to inhibit cancer cell proliferation in various cancer lines, including breast (MCF-7) and lung (NCI-H460) cancers. A study demonstrated that modifications in the thienopyrimidine structure can lead to enhanced cytotoxicity against these cell lines, with IC50 values indicating potent activity .
Anti-inflammatory Effects
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases like arthritis .
Antimicrobial Activity
Studies have shown that compounds containing the thienopyrimidine scaffold exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Efficacy
A specific derivative of thienopyrimidine was tested against several cancer cell lines. The results indicated that the compound displayed a dose-dependent inhibition of cell growth, with notable efficacy against MCF-7 cells (IC50 = 0.46 ± 0.04 µM) and HCT116 cells (IC50 = 0.39 ± 0.06 µM). These findings suggest that structural modifications can significantly enhance anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that a thienopyrimidine derivative reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This reduction correlates with decreased inflammation markers in animal models, supporting its potential use in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular weight estimated based on formula C₂₀H₂₁FN₃O₂S₂.
Structural and Functional Insights
- Substituent Effects: The 3-butyl group in the target compound likely increases lipophilicity compared to analogs with smaller alkyl or aryl groups (e.g., 3-methyl in CAS 1040632-67-4) . The 4-fluorobenzyl substituent may enhance target binding via fluorine’s electronegativity and aromatic stacking, similar to IWP-3’s 4-fluorophenyl group .
Pharmacological Implications :
- Analogs like IWP-3 and IWP2 () demonstrate Wnt pathway inhibition, suggesting the target compound may share this activity due to structural homology .
- The trifluoromethoxy group in CAS 686771-47-1 confers metabolic resistance, a feature absent in the target compound but relevant for analog optimization .
Biological Activity
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the thieno[3,2-d]pyrimidine core and the presence of a sulfanyl group, suggest diverse pharmacological applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2S2 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)methylacetamide |
| InChI Key | RMNYIOIQFUDBRS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)C3=CC=CC(=C3)C |
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structural motifs demonstrated potent activity against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the MAPK/ERK pathway .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, studies have shown that thienopyrimidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's. For instance, similar compounds exhibited IC50 values ranging from 10 to 20 µM against these enzymes, indicating moderate inhibitory activity .
Antimicrobial Activity
Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. A series of related compounds demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The presence of electron-withdrawing groups on the aromatic ring was found to enhance antimicrobial efficacy.
Case Studies
- Anticancer Screening : A recent screening of a drug library identified a novel thienopyrimidine derivative with promising anticancer activity through multicellular spheroid assays. This approach mimics tumor microenvironments more closely than traditional monolayer cultures and revealed that the compound significantly inhibited tumor growth at nanomolar concentrations .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of similar thienopyrimidine compounds in models of oxidative stress-induced neuronal death. The results indicated that these compounds could reduce cell death by modulating oxidative stress markers and enhancing cellular antioxidant defenses .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Q. What methodologies study metabolic stability and identify major metabolites?
- Hepatocyte incubations : Incubate with primary hepatocytes (human/rat) for 0–120 min, quench with acetonitrile, and analyze via UPLC-QTOF .
- CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways . Key metabolites:
| Metabolite | Enzyme Responsible | Activity | Reference |
|---|---|---|---|
| O-Deethylated derivative | CYP3A4 | Competitive inhibitor (Ki = 0.75 μM) | |
| Pyridyl N-oxide | CYP3A4/FMO | Inactive |
Q. How can researchers optimize selectivity to minimize off-target effects in kinase inhibition?
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., GSK3β, CDK2) .
- Structure-activity relationship (SAR) : Modify the butyl or fluorophenyl groups to reduce hydrophobic interactions with non-target kinases .
- Covalent docking : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to conserved cysteine residues in target enzymes .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
